

Application Notes and Protocols: Stille Coupling of 1-Methyl-2-(tributylstannyl)pyrrole

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Compound of Interest

Compound Name: 1-Methyl-2-(tributylstannyl)pyrrole

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Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1] This method is widely employed in organic synthesis due to the stability of organostannane reagents to air and moisture, and its tolerance of a wide variety of functional groups.[2] **1-Methyl-2-(tributylstannyl)pyrrole** is a key building block in this reaction, serving as a nucleophilic partner to introduce the 1-methyl-pyrrol-2-yl moiety into various organic molecules. This functional group is a core component of numerous biologically active compounds, including the lamellarin class of marine alkaloids, which exhibit a range of activities such as cytotoxicity against tumor cell lines and HIV-1 integrase inhibition.[3] This document provides a detailed protocol for the Stille coupling of **1-Methyl-2-(tributylstannyl)pyrrole** with various aryl halides, summarizing quantitative data and outlining the experimental workflow.

Principle and Mechanism

The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

- **Oxidative Addition:** The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex.

- Transmetalation: The organostannane, in this case, **1-Methyl-2-(tributylstannyl)pyrrole**, transfers the pyrrole group to the palladium center, displacing the halide. This is often the rate-determining step.
- Reductive Elimination: The coupled product, the 2-aryl-1-methylpyrrole, is formed by the elimination of the two organic groups from the palladium complex, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.

Additives such as copper(I) salts can be used to accelerate the reaction, and the choice of ligand is crucial for the efficiency of the catalytic cycle.^[4]

Applications in Drug Discovery and Natural Product Synthesis

The 2-aryl-1-methylpyrrole scaffold synthesized via this Stille coupling protocol is a key structural motif in a variety of pharmacologically important molecules. A prominent example is the lamellarin family of alkaloids, which are isolated from marine organisms.^{[3][5]} These compounds possess a 3,4-diarylated pyrrole core and have demonstrated a broad spectrum of biological activities, making them attractive targets for synthetic chemists and drug development professionals.^[3] The Stille coupling provides a convergent and efficient strategy for the construction of the central pyrrole core of these complex natural products.^[5]

Experimental Protocols

General Procedure for the Stille Coupling of 1-Methyl-2-(tributylstannyl)pyrrole with Aryl Halides

This protocol provides a general method for the palladium-catalyzed Stille cross-coupling of **1-Methyl-2-(tributylstannyl)pyrrole** with various aryl halides.

Materials:

- **1-Methyl-2-(tributylstannyl)pyrrole**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

- Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
- Inert atmosphere (Argon or Nitrogen)
- Schlenk flask or similar reaction vessel
- Standard laboratory glassware
- Magnetic stirrer and heating plate/oil bath

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), **1-Methyl-2-(tributylstannyl)pyrrole** (1.1-1.5 eq.), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- If using a catalyst system like $\text{Pd}_2(\text{dba})_3$, add the appropriate phosphine ligand (e.g., $\text{P}(\text{o-tol})_3$, 4-10 mol%).
- Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of aryl halide) via syringe.
- Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
- Separate the organic layer, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-1-methylpyrrole.

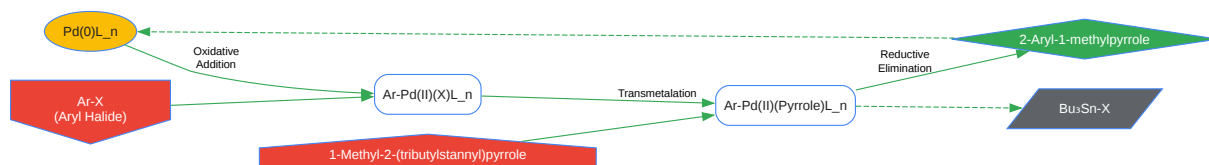
Quantitative Data

The following table summarizes the reaction conditions and yields for the Stille coupling of **1-Methyl-2-(tributylstannyl)pyrrole** with a selection of aryl halides.

Entry	Aryl Halide	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iodobenzene	Pd(PPh ₃) ₄ (3)	-	Toluene	100	16	85
2	4-Bromoanisole	Pd ₂ (dba) ₃ (2)	P(o-tol) ₃ (8)	DMF	90	20	78
3	1-Bromo-4-nitrobenzene	Pd(PPh ₃) ₄ (4)	-	Dioxane	110	12	92
4	2-Bromopyridine	Pd ₂ (dba) ₃ (2.5)	P(t-Bu) ₃ (10)	Toluene	100	24	75
5	Methyl 4-iodobenzoate	Pd(PPh ₃) ₄ (3)	-	DMF	95	18	88

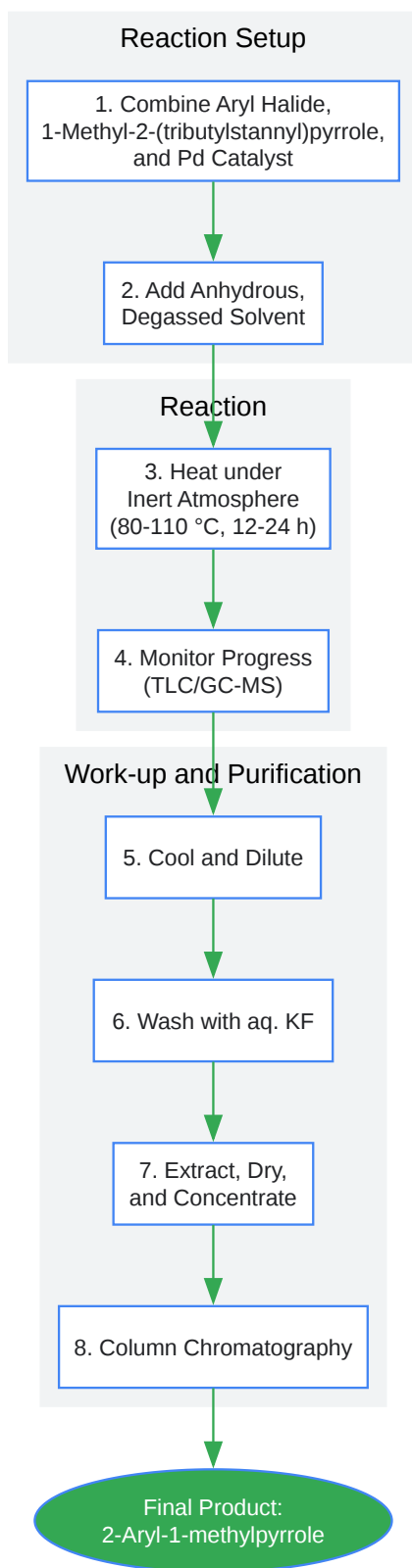
Note: The data presented in this table are representative examples and may vary based on the specific reaction scale and purity of reagents.

Mandatory Visualizations



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Caption: Catalytic cycle of the Stille cross-coupling reaction.



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Caption: Experimental workflow for the Stille coupling protocol.

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